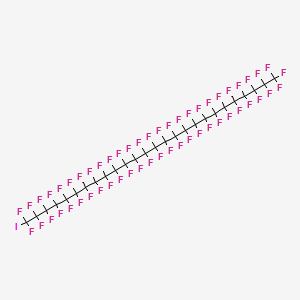

Tripentacontafluoro-26-iodohexacosane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tripentacontafluoro-26-iodohexacosane is a highly fluorinated organic compound with the molecular formula C26F53I . It is characterized by the presence of 53 fluorine atoms and one iodine atom attached to a hexacosane backbone. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical reactions .

準備方法

合成経路と反応条件: トリペンタコンタフルオロ-26-ヨードヘキサコサンの合成は、通常、ヘキサコサン誘導体のフッ素化を含みます。一般的な方法の1つは、制御された条件下で元素状フッ素を使用してヘキサコサンを直接フッ素化するものです。 この反応は、分解を防ぐために、低温でフッ素耐性のある反応器で行われます .

工業生産方法: トリペンタコンタフルオロ-26-ヨードヘキサコサンの工業生産には、複数段階のプロセスが関与します。最初に、ヘキサコサンはヨウ素化されてヨウ素原子が導入されます。次に、三フッ化コバルト(CoF3)または五フッ化アンチモン(SbF5)などのフッ素化剤を使用して、一連のフッ素化ステップが行われます。 最終生成物は、蒸留または再結晶によって精製されます .

化学反応の分析

反応の種類: トリペンタコンタフルオロ-26-ヨードヘキサコサンは、ヨウ素原子の存在により主に置換反応を起こします。 特定の条件下では、還元および酸化反応にも関与できます .

一般的な試薬と条件:

置換反応: これらの反応は、しばしば、ジメチルスルホキシド(DMSO)などの極性溶媒中で、アジ化ナトリウム(NaN3)またはシアン化カリウム(KCN)などの求核剤を含む。

還元反応: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、アジドまたはシアノ誘導体が生成される可能性がありますが、還元反応では通常、脱ヨウ素化された化合物が生成されます .

4. 科学研究の応用

トリペンタコンタフルオロ-26-ヨードヘキサコサンは、科学研究で幅広い用途があります。

化学: 有機分子に対する広範なフッ素化の影響を研究するためのモデル化合物として使用されます。

生物学: その独自の特性により、イメージングや診断目的のためのフッ素化生体分子の開発に役立ちます。

医学: その安定性と代謝分解に対する耐性により、薬物送達システムにおけるその可能性を調査する研究が進んでいます。

科学的研究の応用

Tripentacontafluoro-26-iodohexacosane has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the effects of extensive fluorination on organic molecules.

Biology: Its unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: It is employed in the production of high-performance materials, including fluorinated polymers and coatings

作用機序

トリペンタコンタフルオロ-26-ヨードヘキサコサンの作用機序は、主にその高いフッ素含有量に関連しています。広範なフッ素化は、独自の電子特性を与え、化学的および生物学的分解に対して非常に耐性があります。この耐性は、有機化学で最も強いものの1つである、強い炭素-フッ素結合によるものです。 化合物の分子標的と経路はまだ調査中ですが、その安定性と不活性は、その用途における重要な要素です .

類似の化合物:

パーフルオロヘキサン(C6F14): 同様の安定性を持つ完全にフッ素化された化合物ですが、炭素鎖がはるかに短いです。

ヨードパーフルオロオクタン(C8F17I): より短い鎖長を持つ別のヨウ素化パーフルオロ化化合物です。

パーフルオロオクチルヨージド(C8F17I): 構造は類似していますが、フッ素原子の数が少なく、鎖が短くなっています

ユニークさ: トリペンタコンタフルオロ-26-ヨードヘキサコサンは、その非常に長い炭素鎖と高度のフッ素化により際立っています。 この組み合わせにより、比類のない熱安定性と化学反応に対する耐性が実現し、さまざまな分野の専門的な用途に役立つ化合物となっています .

類似化合物との比較

Perfluorohexane (C6F14): A fully fluorinated compound with similar stability but a much shorter carbon chain.

Iodoperfluorooctane (C8F17I): Another iodinated perfluorinated compound with a shorter chain length.

Perfluorooctyl iodide (C8F17I): Similar in structure but with fewer fluorine atoms and a shorter chain

Uniqueness: Tripentacontafluoro-26-iodohexacosane stands out due to its exceptionally long carbon chain and high degree of fluorination. This combination results in unparalleled thermal stability and resistance to chemical reactions, making it a valuable compound for specialized applications in various fields .

特性

CAS番号 |

65975-15-7 |

|---|---|

分子式 |

C26F53I |

分子量 |

1446.1 g/mol |

IUPAC名 |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26-tripentacontafluoro-26-iodohexacosane |

InChI |

InChI=1S/C26F53I/c27-1(28,3(31,32)5(35,36)7(39,40)9(43,44)11(47,48)13(51,52)15(55,56)17(59,60)19(63,64)21(67,68)23(71,72)25(75,76)77)2(29,30)4(33,34)6(37,38)8(41,42)10(45,46)12(49,50)14(53,54)16(57,58)18(61,62)20(65,66)22(69,70)24(73,74)26(78,79)80 |

InChIキー |

JKPQYAMTJKRMMG-UHFFFAOYSA-N |

正規SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。